molecular formula C14H12ClNO4 B11613817 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid

4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid

Cat. No.: B11613817
M. Wt: 293.70 g/mol
InChI Key: OPTDAYWBFJRIGB-UHFFFAOYSA-N
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Description

4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid is a synthetic organic compound that belongs to the class of naphthoquinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid typically involves the reaction of 3-chloro-1,4-naphthoquinone with an appropriate amine derivative under controlled conditions. One common method involves the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]butanoic acid

InChI

InChI=1S/C14H12ClNO4/c15-11-12(16-7-3-6-10(17)18)14(20)9-5-2-1-4-8(9)13(11)19/h1-2,4-5,16H,3,6-7H2,(H,17,18)

InChI Key

OPTDAYWBFJRIGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCC(=O)O

Origin of Product

United States

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